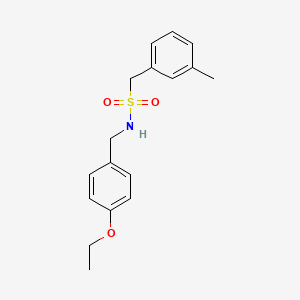![molecular formula C20H23N3O2 B4446726 N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4446726.png)
N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
描述
N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, commonly known as MPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPB is a member of the benzamide family of compounds and is structurally similar to other compounds that have been shown to have biological activity.
作用机制
The mechanism of action of MPB is complex and involves interactions with multiple cellular targets. One of the primary targets of MPB is the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. MPB inhibits the activity of MAO, leading to increased levels of these neurotransmitters in the brain.
MPB also interacts with other cellular targets, including ion channels and receptors. These interactions can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPB are varied and depend on the specific target and tissue type. In the brain, MPB has been shown to increase levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This can lead to changes in mood, behavior, and cognition.
In cancer cells, MPB has been shown to inhibit DNA synthesis and induce cell cycle arrest. This can lead to decreased cell proliferation and ultimately cell death.
实验室实验的优点和局限性
MPB has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. It also has a well-defined chemical structure, which makes it easy to characterize and study.
One limitation of MPB is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design follow-up experiments. Additionally, MPB has been shown to have off-target effects on other cellular targets, which can complicate experimental results.
未来方向
There are several future directions for research on MPB. One area of interest is the development of more selective inhibitors of MAO that do not have off-target effects. This could lead to more specific and effective treatments for neurological disorders.
Another area of interest is the development of MPB analogs that have improved anti-tumor activity. This could lead to the development of more effective cancer treatments.
Overall, MPB has shown promise as a compound with potential applications in several scientific fields. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
科学研究应用
MPB has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPB has been shown to inhibit the activity of a specific enzyme that is involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which has potential implications for the treatment of neurological disorders such as depression and anxiety.
In cancer research, MPB has been shown to have anti-tumor activity in vitro and in vivo. The mechanism of action of MPB in cancer cells is not fully understood, but it is thought to involve inhibition of DNA synthesis and cell cycle arrest.
属性
IUPAC Name |
N-[2-methyl-5-(4-methylpiperazine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-8-9-17(20(25)23-12-10-22(2)11-13-23)14-18(15)21-19(24)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBLAOJPPDFVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446644.png)
![1-({2-[(5-chloro-2-ethoxybenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride](/img/structure/B4446652.png)

![5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4446675.png)
![N,N-diethyl-2-({4-[(2-thienylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4446686.png)
![1-methyl-4-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4446699.png)
![4-(3-chlorophenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B4446704.png)
![N-[3-(1-azepanyl)propyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4446711.png)

![2-(3,4-dimethylphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4446742.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4446749.png)

![2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4446760.png)
![2-methyl-7-(4-methyl-1-piperazinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4446764.png)